molecular formula C6H8O3S B7722833 Methyl 4-Oxotetrahydrothiophene-3-carboxylate CAS No. 22097-90-1

Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Cat. No. B7722833
Key on ui cas rn: 22097-90-1
M. Wt: 160.19 g/mol
InChI Key: LEAKUJFYXNILRB-UHFFFAOYSA-N
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Patent
US04847386

Procedure details

4-Oxo-3-methoxycarbonyltetrahydrothiophene (3.9 g) was heated under reflux for 1 hour with hydroxylamine hydrochloride (2 g) in acetonitrile 10 ml). The mixture was then cooled and the solid portion was filtered off and washed with dry diethyl ether to afford the title compound (3.65 g), m.p. 203°-204° C.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:6][S:5][CH2:4][CH:3]1[C:7]([O:9][CH3:10])=[O:8].[ClH:11].[NH2:12]O>C(#N)C>[ClH:11].[NH2:12][C:2]1[C:3]([C:7]([O:9][CH3:10])=[O:8])=[CH:4][S:5][CH:6]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
O=C1C(CSC1)C(=O)OC
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
FILTRATION
Type
FILTRATION
Details
the solid portion was filtered off
WASH
Type
WASH
Details
washed with dry diethyl ether

Outcomes

Product
Name
Type
product
Smiles
Cl.NC=1C(=CSC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.65 g
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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